2,2-Dicyclopropylethan-1-amine
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Overview
Description
2,2-Dicyclopropylethan-1-amine is an organic compound characterized by the presence of two cyclopropyl groups attached to the second carbon of an ethanamine chain. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The molecular formula for this compound is C8H15N, and it has a molecular weight of 125.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclopropylethan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with 2,2-dicyclopropylethyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism (S_N2), where the ammonia acts as a nucleophile and displaces the halide ion from the alkyl halide .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dicyclopropylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to form amides or sulfonamides
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides
Scientific Research Applications
2,2-Dicyclopropylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dicyclopropylethan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with one cyclopropyl group.
2-Cyclopropylethan-1-amine: Contains only one cyclopropyl group attached to the ethanamine chain.
2,2-Dicyclopropylpropane-1-amine: Similar structure but with an additional carbon in the chain .
Uniqueness: 2,2-Dicyclopropylethan-1-amine is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties.
Properties
IUPAC Name |
2,2-dicyclopropylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXMCNNRQIGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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